2-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2S/c1-15(2)23(3,14-25)27-20(29)13-31-22-26-19-11-17(24)9-10-18(19)21(30)28(22)12-16-7-5-4-6-8-16/h4-11,15H,12-13H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYHDNKLCXOTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on various research findings.
Chemical Structure and Synthesis
The compound features a quinazolinone core, which is known for its pharmacological properties. The synthesis typically involves several steps:
- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
- Introduction of the Benzyl Group : This can be done via Friedel-Crafts alkylation using benzyl chloride.
- Sulfanyl Linkage Formation : Reaction with thiol compounds under basic conditions leads to the formation of the sulfanyl group.
The final product's structure can be summarized as follows:
| Component | Structure |
|---|---|
| Quinazolinone Core | Quinazolinone |
| Benzyl Group | Benzyl |
| Sulfanyl Group | Sulfanyl |
| Acetamide Linkage | Acetamide |
Antimicrobial Activity
Research has indicated that compounds related to the quinazoline structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to This compound demonstrate varying degrees of activity against both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : Exhibited strong antibacterial effects.
- Escherichia coli : Moderate activity noted.
- Pseudomonas aeruginosa : Some derivatives showed promising results.
A summary of antimicrobial activity is presented in Table 1.
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Strong |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Variable |
Anticancer Potential
The quinazoline derivatives have also been explored for their anticancer properties. Studies suggest that they may inhibit specific kinases involved in cancer cell proliferation. The mechanism typically involves binding to the ATP-binding site of kinases, thereby preventing their activation.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, certain studies have indicated that these compounds may possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Studies and Research Findings
- Study on Antibacterial Activity : A study published in MDPI assessed the antibacterial effects of various quinazoline derivatives, including compounds structurally similar to the one . Results indicated a spectrum of activity against common pathogens, with some compounds showing high efficacy against resistant strains .
- Investigating Anticancer Mechanisms : Another study focused on the inhibition of specific kinases by quinazoline derivatives, demonstrating that these compounds could effectively reduce tumor growth in vitro and in vivo models .
- Anti-inflammatory Properties : Research highlighted in recent journals pointed towards the ability of these compounds to modulate immune responses, suggesting potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Mechanism of Action : Research indicates that compounds containing a quinazoline moiety can inhibit specific kinases involved in cancer cell proliferation. The presence of the sulfanyl group enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells.
- Case Study : In vitro studies have demonstrated that derivatives of quinazoline exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, a study published in Journal of Medicinal Chemistry reported that similar compounds showed IC50 values in the low micromolar range against these cell lines .
-
Antimicrobial Properties
- Broad-Spectrum Activity : The compound has shown promise as an antimicrobial agent. Its structural components allow it to disrupt bacterial cell walls and inhibit protein synthesis.
- Case Study : A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of quinazoline derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting potential for further development as an antibiotic .
Data Table: Summary of Biological Activities
Potential in Drug Development
The compound's unique structure positions it as a candidate for drug development targeting specific diseases, particularly those resistant to current therapies. The modification of the quinazoline core can lead to enhanced potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies
- Ongoing SAR studies are crucial for optimizing the efficacy and safety profile of this compound. By systematically modifying functional groups, researchers aim to identify analogs with improved biological activity.
-
Combination Therapy
- There is potential for using this compound in combination therapies, particularly with existing chemotherapeutics or antibiotics, to enhance overall treatment efficacy while reducing resistance development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Quinazolinone Derivatives
- N-(3-Cyano-7-(1-methylpiperidin-4-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide : Shares a quinoline/quinazolinone core but differs in substituents (piperidine-oxy vs. benzyl-chloro groups). The cyano group is retained, suggesting similar electronic profiles, but the absence of a sulfanyl moiety may reduce thiol-mediated interactions.
- Thiazolidinone Derivatives (e.g., N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides ): Replace the quinazolinone core with a thiazolidinone ring.
2.1.2. Cyanoacetamide Derivatives
- 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide : Features a simpler aryl-hydrazinylidene substituent instead of the quinazolinone-sulfanyl group. The cyano and sulfonamide groups enhance polarity, likely increasing aqueous solubility relative to the target compound’s lipophilic benzyl group.
2.1.3. Benzothiazole Acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide ): Substitutes quinazolinone with a benzothiazole core.
Physicochemical and Spectral Properties
- IR Spectroscopy: Target Compound: Expected peaks at ~1660–1680 cm⁻¹ (C=O), ~2200 cm⁻¹ (C≡N), and ~2550 cm⁻¹ (S-H, if unoxidized) . Analogues: Benzothiazole acetamides show similar C=O stretches but lack quinazolinone-specific absorptions . Hydrazinylidene derivatives exhibit additional N-H stretches at ~3200–3350 cm⁻¹ .
- NMR Spectroscopy: Target Compound: Aromatic protons (δ 7.2–8.0 ppm), benzyl CH₂ (δ ~4.5 ppm), and tert-butyl cyano group (δ ~1.5 ppm for CH₃) . Diphenyl Acetamides (e.g., 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide ): Show distinct splitting patterns for diphenyl protons (δ 6.8–7.6 ppm) and chalcone olefinic protons (δ ~7.0–7.8 ppm).
Functional Comparisons
- Bioactivity: While direct data for the target compound is absent, structurally related quinazolinones and benzothiazoles are reported as kinase inhibitors or antimicrobial agents .
- Solubility: The cyano-methylbutanamide group likely reduces solubility compared to sulfamoylphenyl analogues , but the chlorine atom may enhance crystallinity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution, amide coupling, and heterocyclic ring formation. For example, quinazolinone cores are often synthesized via cyclocondensation of anthranilic acid derivatives with benzyl amines, followed by sulfanyl-acetamide linkage formation .
- Optimization : Key parameters include temperature (60–100°C for cyclization), solvent polarity (DMF or THF for solubility), and stoichiometric ratios of reagents (e.g., 1:1.2 for sulfide coupling). Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfanyl-acetamide linkage (δ 3.8–4.2 ppm for SCH₂) and quinazolinone aromatic protons (δ 7.5–8.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 495.12) .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive/negative strains) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., variable IC₅₀ values) be systematically resolved?
- Approach :
- Dose-Response Reprodubility : Validate assays across independent labs with standardized protocols (e.g., identical cell passage numbers, serum-free conditions) .
- Structural Confirmation : Re-analyze batch purity via LC-MS to rule out degradation products affecting activity .
- Target Specificity : Use siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects .
Q. What computational strategies are effective for predicting this compound’s interactions with biological targets (e.g., kinases)?
- Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., EGFR, VEGFR) .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes (20 ns trajectories, RMSD < 2.0 Å) .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure-activity trends .
Q. How can synthetic yields be improved while minimizing by-products during the quinazolinone core formation?
- Optimization Strategies :
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve yield by 15–20% .
- By-Product Analysis : Identify side products (e.g., dimerized intermediates) via LC-MS and adjust stoichiometry .
Q. What strategies are recommended for comparative studies with structural analogs to elucidate SAR?
- SAR Framework :
- Core Modifications : Synthesize analogs with substituted benzyl groups (e.g., 4-fluoro-benzyl) to assess steric/electronic effects .
- Functional Group Swapping : Replace the sulfanyl group with sulfonyl or carbonyl to evaluate binding affinity changes .
- Bioisosteric Replacement : Substitute the cyano group with nitro or trifluoromethyl to modulate solubility and potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
